Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate

Lipophilicity ADME Solubility

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate (CAS 1822597‑21‑6) is a pyrrolidine‑2‑carboxylate (proline ester) derivative carrying a 3‑methoxy‑3‑oxopropyl substituent at the C5 position of the ring. Its molecular formula is C₁₀H₁₇NO₄ and its molecular weight is 215.25 g·mol⁻¹ [REFS‑1].

Molecular Formula C10H17NO4
Molecular Weight 215.249
CAS No. 1822597-21-6
Cat. No. B2806901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
CAS1822597-21-6
Molecular FormulaC10H17NO4
Molecular Weight215.249
Structural Identifiers
SMILESCOC(=O)CCC1CCC(N1)C(=O)OC
InChIInChI=1S/C10H17NO4/c1-14-9(12)6-4-7-3-5-8(11-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3
InChIKeyUSHZXSSBOJSEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate (CAS 1822597-21-6): A 5‑Substituted Proline Ester Building Block


Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate (CAS 1822597‑21‑6) is a pyrrolidine‑2‑carboxylate (proline ester) derivative carrying a 3‑methoxy‑3‑oxopropyl substituent at the C5 position of the ring. Its molecular formula is C₁₀H₁₇NO₄ and its molecular weight is 215.25 g·mol⁻¹ [REFS‑1]. It is primarily employed as a chiral or racemic building block in medicinal chemistry and organic synthesis, enabling the introduction of a polar, ester‑functionalised side‑chain while preserving the pyrrolidine scaffold’s conformational constraints. The compound is offered commercially at ≥98% purity by multiple vendors [REFS‑1], and its computed physicochemical parameters (LogP 0.23, TPSA 64.63 Ų, four rotatable bonds) position it as a moderately polar, relatively rigid intermediate.

Why Generic Substitution of Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate Leads to Measurably Different Properties


Pyrrolidine‑2‑carboxylate (proline ester) analogs are not interchangeable because even subtle changes in the C5 side‑chain or ester group dramatically alter lipophilicity, conformational flexibility, and hydrogen‑bonding capacity. For example, replacing the methyl ester with an ethyl ester and the methoxy with an ethoxy group (as in the ethyl analog, CAS 91691‑27‑9) increases the calculated LogP from 0.23 to 1.20 and nearly doubles the number of rotatable bonds (from 4 to 8) [REFS‑1][REFS‑2]. Such differences directly affect aqueous solubility, membrane permeability, and the entropic penalty upon target binding, making blind substitution risky when solubility, permeability, or rigidity are critical for the intended application.

Quantitative Differentiation Evidence for Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate Versus Closest Analogs


Lower Calculated Lipophilicity (LogP) Compared with the Ethyl Ester Analog

The target compound (methyl ester / methoxy side‑chain) exhibits a calculated octanol‑water partition coefficient (LogP) of 0.23, whereas the corresponding diethyl analog (ethyl ester / ethoxy side‑chain, CAS 91691‑27‑9) has a calculated XlogP of 1.20 [REFS‑1][REFS‑2]. The 0.97 log‑unit difference corresponds to an approximately 9‑fold lower predicted lipophilicity for the target compound, indicating substantially higher aqueous solubility and a different permeability profile.

Lipophilicity ADME Solubility

Reduced Rotatable Bond Count Versus the Ethyl Ester Analog Improves Conformational Rigidity

The target compound possesses only four rotatable bonds, whereas the ethyl ester analog (CAS 91691‑27‑9) has eight rotatable bonds [REFS‑1][REFS‑2]. This difference directly impacts the number of accessible conformers in solution; fewer rotatable bonds mean a smaller conformational entropy penalty upon binding to a biological target, which can translate into improved binding affinity and selectivity.

Conformational flexibility Binding entropy Target engagement

Lower Molecular Weight Offers a Size Advantage for Permeability and Ligand Efficiency

With a molecular weight of 215.25 g·mol⁻¹, the target compound is about 13% lighter than the ethyl ester analog (243.30 g·mol⁻¹) [REFS‑1][REFS‑2]. In lead‑optimisation campaigns, lower molecular weight generally correlates with higher ligand efficiency metrics (e.g., LE, LLE) and improved membrane permeability.

Molecular weight Permeability Ligand efficiency

Recommended Application Scenarios for Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate Based on Quantitative Evidence


Fragment‑Based Drug Discovery and Lead‑Optimisation Campaigns Requiring a Polar, Rigid Proline Scaffold

The low molecular weight (215 Da), high polarity (LogP 0.23), and limited flexibility (4 rotatable bonds) make this compound an attractive fragment or early‑stage lead scaffold [REFS‑1]. Its lower LogP, compared to the ethyl analog, improves aqueous solubility for biophysical screening, while the rigid scaffold reduces conformational entropy penalties upon binding, potentially yielding higher ligand efficiency and selectivity in structure‑guided design [REFS‑1][REFS‑2].

Synthesis of Peptidomimetics and Constrained Amino Acid Derivatives

The 5‑(3‑methoxy‑3‑oxopropyl) side‑chain introduces a masked carboxylic acid handle that can be selectively deprotected (via ester hydrolysis) or orthogonally modified. The methyl ester on the ring can similarly be manipulated, enabling sequential derivatisation to generate conformationally constrained peptidomimetics [REFS‑1]. Its superior rigidity (4 vs. 8 rotatable bonds for the ethyl analog) supports the design of bioactive peptides with defined secondary structures [REFS‑2].

Medicinal Chemistry Programmes Where Lower Lipophilicity Mitigates Off‑Target Risks

In target‑based screening, compounds with LogP ≤ 1 are less prone to phospholipidosis and non‑specific membrane partitioning. The target compound's calculated LogP of 0.23 is substantially lower than that of the widely available ethyl analog (LogP 1.20), offering a measurable advantage in reducing lipophilicity‑driven toxicity risks while maintaining acceptable permeability for cellular assays [REFS‑1][REFS‑2].

Quote Request

Request a Quote for Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.